Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-
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Overview
Description
Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)- is a chemical compound with a complex structure that includes a benzonitrile core, a hydroxypropylamino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)- typically involves multiple steps. One common method includes the reaction of 4-aminobenzonitrile with 3-chloropropanol in the presence of a base to form the hydroxypropylamino derivative. This intermediate is then subjected to trifluoromethylation using a suitable trifluoromethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the hydroxypropylamino group.
3-Amino-4-(trifluoromethyl)benzonitrile: Similar structure but with different positioning of functional groups.
Uniqueness
Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)- is unique due to the presence of both the hydroxypropylamino and trifluoromethyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
821777-20-2 |
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Molecular Formula |
C11H11F3N2O |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
4-(3-hydroxypropylamino)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10-6-9(16-4-1-5-17)3-2-8(10)7-15/h2-3,6,16-17H,1,4-5H2 |
InChI Key |
TWOYKCIRMLLBDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCO)C(F)(F)F)C#N |
Origin of Product |
United States |
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